molecular formula C13H14 B1584104 5-Phenylbicyclo[2.2.1]hept-2-ene CAS No. 6143-30-2

5-Phenylbicyclo[2.2.1]hept-2-ene

Cat. No.: B1584104
CAS No.: 6143-30-2
M. Wt: 170.25 g/mol
InChI Key: PGNNHYNYFLXKDZ-UHFFFAOYSA-N
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Description

5-Phenylbicyclo[2.2.1]hept-2-ene: is an organic compound with the molecular formula C13H14 . It is a bicyclic structure with a phenyl group attached to the second carbon of the bicyclo[2.2.1]heptene ring system. This compound is known for its stability and unique structural properties, making it a valuable subject of study in organic chemistry .

Scientific Research Applications

Chemistry: 5-Phenylbicyclo[2.2.1]hept-2-ene is used as a starting material in organic synthesis to create various biologically active compounds. It serves as a precursor for the synthesis of complex molecules in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can exhibit anti-inflammatory, analgesic, or anticancer activities .

Industry: This compound is also utilized in the fragrance and flavor industry. It can be used as a component in the formulation of perfumes and flavoring agents to enhance aroma and taste .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 5-Phenylbicyclo[2.2.1]hept-2-ene involves the dehydrogenation reaction of phenylacetylene. In this process, phenylacetylene is reacted with a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Phenylbicyclo[2.2.1]hept-2-ene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield saturated hydrocarbons.

    Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 5-Phenylbicyclo[2.2.1]hept-2-ene and its derivatives depends on the specific application. In medicinal chemistry, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bicyclic structure provides a rigid framework that can influence the binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

    Bicyclo[2.2.1]hept-2-ene (Norbornene): Lacks the phenyl group, making it less versatile in aromatic substitution reactions.

    5-Methylbicyclo[2.2.1]hept-2-ene: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.

    5-Phenylbicyclo[2.2.1]heptane: Saturated version of 5-Phenylbicyclo[2.2.1]hept-2-ene, with different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of the phenyl group, which enhances its reactivity in electrophilic aromatic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

5-phenylbicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-7,10,12-13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNNHYNYFLXKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30421-34-2
Record name Bicyclo[2.2.1]hept-2-ene, 5-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30421-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90976987
Record name 5-Phenylbicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6143-30-2
Record name 5-Phenylbicyclo(2.2.1)-2-heptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenylbicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dicyclopentadiene (180 g), styrene (140 g), toluene (36 g), and N,N-diethylbydroxylamine (0.35 g) (added as a polymerization inhibitor) were added to a stainless steel reactor. The mixture was heated to 150° C. for 6 hours. The low boiling fraction was removed from the resulting reaction mixture on the roto-vap. The remaining higher boiling fraction was fractionally distilled. The fraction distilling at 130° C. @ 4 mm Hg was analyzed by GC and found to be 96% 5-phenylnorbornene.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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